Coumestrol dimethyl ether

Vue d'ensemble

Description

Coumestrol dimethyl ether, also known as 7,12-Dimethoxy-coumestan, is a naturally occurring phytoestrogen belonging to the class of coumestans. It is a derivative of coumestrol, a compound found in various plants such as soybeans and clover. This compound is known for its fluorescence properties and is used in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of coumestrol dimethyl ether typically involves the methylation of coumestrol. This can be achieved by reacting coumestrol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Coumestrol dimethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form coumestrol.

Reduction: It can be reduced to form dihydrothis compound.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Coumestrol.

Reduction: Dihydrothis compound.

Substitution: Various this compound derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antioxidant Activity

Coumestrol dimethyl ether has demonstrated significant antioxidant properties. Research indicates that it exhibits radical-scavenging activity comparable to established antioxidants like Trolox and butylated hydroxyanisole (BHA). In particular, it has shown effective inhibition against metabolic enzymes linked to diseases such as Alzheimer’s and diabetes, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Antidiabetic Effects

Studies have reported that coumestrol and its derivatives can inhibit α-glycosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower blood glucose levels, suggesting that this compound may be beneficial in managing diabetes .

Hormonal Modulation

This compound acts as a selective estrogen receptor modulator (SERM). It has been shown to influence the activity of the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and hormonal regulation. This property positions it as a candidate for further research into hormone-related therapies, particularly in conditions sensitive to estrogen levels such as breast cancer .

Plant Growth Promotion

This compound is found in various legumes, where it may play a role in promoting nodulation in symbiotic relationships with nitrogen-fixing bacteria. This can enhance soil fertility and plant growth, making it a valuable component in sustainable agriculture practices .

Pest Resistance

Research indicates that coumestrol derivatives exhibit antifungal and antibacterial properties, potentially serving as natural pesticides. These compounds can protect crops from pathogens without the adverse effects associated with synthetic chemicals, supporting integrated pest management strategies .

Bioremediation

This compound's antioxidant properties may also be harnessed in bioremediation efforts to mitigate environmental pollutants. Its ability to scavenge free radicals can aid in the detoxification of contaminated soils and water bodies .

Phytoremediation

As a naturally occurring compound in various plants, this compound can contribute to phytoremediation strategies aimed at cleaning up heavy metal contamination in soils. Plants that accumulate this compound may enhance their ability to uptake and sequester toxic metals .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmacology | PMC9143817 | This compound shows significant inhibition of α-glycosidase, aiding in diabetes management. |

| Agriculture | Sigma Aldrich | Demonstrated potential for enhancing nitrogen fixation in legumes, promoting sustainable agriculture practices. |

| Environmental Science | MDPI | Exhibited capabilities for bioremediation through radical scavenging activities against pollutants. |

Mécanisme D'action

Coumestrol dimethyl ether exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha and beta, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the regulation of cell growth and apoptosis. Additionally, this compound has been shown to antagonize the pregnane X receptor, which plays a role in drug metabolism and detoxification .

Comparaison Avec Des Composés Similaires

Coumestrol: The parent compound of coumestrol dimethyl ether, known for its phytoestrogenic properties.

Coumestrol diacetate: Another derivative of coumestrol with similar biological activities.

Daidzein and Genistein: Isoflavones with similar estrogenic activities.

Uniqueness: this compound is unique due to its specific methylation, which enhances its fluorescence properties and alters its interaction with biological targets. This makes it particularly useful in fluorescence-based analytical techniques and in studies investigating the modulation of estrogen receptors .

Activité Biologique

Coumestrol dimethyl ether, a derivative of coumestrol, is a phytoestrogen that has garnered attention for its potential biological activities, particularly in relation to estrogen receptor modulation and antioxidant properties. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

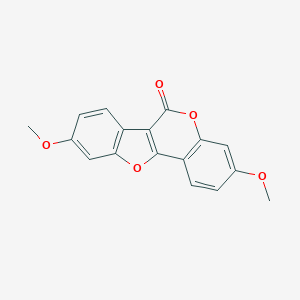

Chemical Structure and Properties

This compound is a modified form of coumestrol, which belongs to the coumestan class of compounds. Its structure includes two methoxy groups that enhance its lipophilicity and may influence its biological activity. The compound is recognized for its estrogenic properties, acting as an agonist for estrogen receptors (ERα and ERβ).

Biological Activity Overview

- Estrogenic Activity :

- Antioxidant Properties :

- Enzyme Inhibition :

Pharmacological Effects

-

Estrogen Receptor Modulation :

In studies involving ovariectomized mice, this compound demonstrated the ability to stimulate uterine growth and improve metabolic parameters similar to 17β-estradiol but with a lower intensity . This suggests a potential application in managing postmenopausal symptoms. -

Antioxidant Activity :

In vitro assays have shown that this compound exhibits strong DPPH radical-scavenging activity, comparable to established antioxidants like Trolox and BHA. The IC50 value for DPPH scavenging was determined to be lower than many common antioxidants, indicating potent antioxidant effects .

Case Studies

-

Metabolic Dysfunction :

A study investigated the effects of coumestrol in high-fat diet-induced metabolic dysfunction in ovariectomized mice. Coumestrol administration improved insulin sensitivity and reduced adiposity through mechanisms involving ERβ activation . -

Neuroprotective Effects :

Research has also highlighted the neuroprotective potential of this compound through inhibition of AChE and BChE, which could offer therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Potency of this compound

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.25 ± 1.94 |

| Butyrylcholinesterase (BChE) | 5.99 ± 1.79 |

| Carbonic Anhydrase II (CA II) | 25.41 ± 1.10 |

| α-Glycosidase | 30.56 ± 3.36 |

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) | DPPH Scavenging Activity |

|---|---|---|

| Coumestrol | 25.95 | Effective |

| Trolox | 7.059 | High |

| BHA | 10.10 | High |

| α-Tocopherol | 11.31 | High |

Propriétés

IUPAC Name |

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLPCBBXPHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382935 | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-99-4 | |

| Record name | Coumestrol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumestrol dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is coumestrol dimethyl ether used as a model compound in this study?

A1: Coumestrol's fluorescence is highly sensitive to solvent and pH changes due to the presence of hydroxyl groups that can undergo protonation/deprotonation. this compound (2) is a methoxy derivative of coumestrol where the hydroxyl groups are methylated. This modification eliminates the possibility of proton transfer reactions, allowing researchers to isolate and study the intrinsic fluorescence properties of the coumarin core structure without the complexities introduced by the hydroxyl groups []. By comparing the spectroscopic behavior of this compound with coumestrol and other model compounds, the researchers can better understand the specific influence of the hydroxyl groups on coumestrol's fluorescence.

Q2: What spectroscopic properties of this compound are highlighted in the study?

A2: The paper focuses on the UV absorption and fluorescence properties of this compound []. While it doesn't provide specific numerical values for this compound alone, it utilizes these measurements to compare its behavior with coumestrol and other model compounds. This comparison helps in understanding how structural modifications, particularly methylation of the hydroxyl groups, impact the absorption and emission characteristics of these coumarin derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.